1,3-Dihydroxyacetone dimer
Overview
Description
1,3-Dihydroxyacetone dimer, also known as 2,5-dihydroxydioxane-2,5-dimethanol, is a chemical compound with the molecular formula C6H12O6. It is a dimeric form of 1,3-dihydroxyacetone, a simple carbohydrate. This compound is primarily used as a building block in organic synthesis and has applications in various fields, including cosmetics, pharmaceuticals, and food industries .
Mechanism of Action
Target of Action
It is known to be used as a reagent in various reactions , suggesting that it interacts with multiple targets depending on the specific reaction context. It’s also noted that it may cause respiratory irritation , indicating a potential interaction with the respiratory system.
Mode of Action
It is known to serve as a reagent in three-carbon nucleophilic or electrophilic component in various reactions . This suggests that it may interact with its targets through nucleophilic or electrophilic reactions, leading to changes in the chemical structure of the targets.
Biochemical Pathways
It is used as a model compound for studying the structure and function of carbohydrates , implying that it may be involved in carbohydrate-related biochemical pathways.
Result of Action
It is known to be used as a precursor in the synthesis of various compounds, such as nitric acid esters, lactic acid, phosphorus doped carbon quantum dots, and 1-methyl-5-hydroxymethylimidazole scaffolds . This suggests that its action results in the formation of these compounds.
Action Environment
The action of 1,3-Dihydroxyacetone dimer can be influenced by environmental factors. For instance, it is known to be hygroscopic , meaning that it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Additionally, it is recommended to be stored under an inert atmosphere and protected from moisture , indicating that its action and stability can be affected by the presence of oxygen and moisture.
Biochemical Analysis
Biochemical Properties
1,3-Dihydroxyacetone dimer plays a significant role in biochemical reactions, particularly in the Maillard reaction, where it reacts with amino acids to form melanoidins . This reaction is crucial in the browning of foods and the formation of flavors. The compound interacts with enzymes such as dihydroxyacetone kinase, which phosphorylates it to form dihydroxyacetone phosphate, an intermediate in glycolysis . Additionally, it interacts with proteins like keratin in the skin, leading to the formation of a brown protective film .
Cellular Effects
This compound influences various cellular processes. It has been shown to alter the cell micro-environment, promoting cell death through internal exposures from inhalation or absorption into mucous membranes . The compound also affects cell signaling pathways and gene expression, particularly in skin cells, where it induces the formation of melanoidins . Furthermore, it impacts cellular metabolism by participating in glycolysis as dihydroxyacetone phosphate .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to amino acid residues in proteins, leading to the formation of melanoidins . The compound also undergoes phosphorylation by dihydroxyacetone kinase, forming dihydroxyacetone phosphate, which is involved in glycolysis . Additionally, it can act as an enzyme inhibitor or activator, influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is hygroscopic and can degrade in basic solutions, leading to the formation of brown products . Its stability and degradation are influenced by factors such as pH and temperature . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in skin cells where it forms melanoidins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally safe and does not cause harmful effects . At high doses, it can cause adverse effects such as skin irritation and respiratory issues . Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above certain concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is phosphorylated by dihydroxyacetone kinase to form dihydroxyacetone phosphate, an intermediate in glycolysis . The compound also participates in the Maillard reaction, forming melanoidins through interactions with amino acids . Additionally, it can be metabolized through other pathways involving enzymes such as glycerol dehydrogenase .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells through passive diffusion or facilitated transport . The compound interacts with binding proteins and transporters, influencing its localization and accumulation within specific cellular compartments . Its distribution is also affected by factors such as pH and the presence of other biomolecules .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function . For example, in skin cells, it localizes to the stratum corneum, where it interacts with keratin to form melanoidins . Its activity and function are also affected by its localization within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydroxyacetone dimer can be synthesized through the oxidation of glycerol. One common method involves the use of hydrogen peroxide and a ferrous salt as a catalyst. This reaction proceeds at room temperature and yields a mixture of 1,3-dihydroxyacetone and glyceraldehyde . Another method involves the use of cationic palladium-based catalysts with oxygen, air, or benzoquinone acting as co-oxidants .
Industrial Production Methods
The industrial production of this compound primarily relies on biotechnological synthetic routes. Microbial fermentation using Gluconobacter oxydans is a widely used method. This process involves the metabolic engineering of the bacteria and optimization of the culture media to enhance the production yield . The fermentation process can achieve high conversion rates of glycerol to 1,3-dihydroxyacetone .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroxyacetone dimer undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in condensation reactions and form nitric acid esters .
Common Reagents and Conditions
Reduction: Sodium borohydride can be used to reduce this compound to its corresponding alcohols.
Substitution: Various nucleophiles can react with this compound under acidic or basic conditions to form substituted products.
Major Products Formed
Oxidation: 1,3-Dihydroxyacetone and glyceraldehyde.
Reduction: Corresponding alcohols.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
1,3-Dihydroxyacetone dimer has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,3-Dihydroxyacetone dimer can be compared with other similar compounds such as:
Glyceraldehyde: A structural isomer of 1,3-dihydroxyacetone, which is also produced during the oxidation of glycerol.
Dihydroxyacetone phosphate: The phosphorylated form of 1,3-dihydroxyacetone, which is involved in glycolysis.
Glycolaldehyde dimer: Another dimeric form of a simple carbohydrate, used in similar applications.
This compound is unique due to its ability to form stable dimers and its wide range of reactivities, making it a versatile compound in various chemical and industrial applications .
Properties
IUPAC Name |
2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-5(9)3-12-6(10,2-8)4-11-5/h7-10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQUNHIAUQQPAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(O1)(CO)O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314347 | |
Record name | Dihydroxyacetone dimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic, crystalline, white to off-white powder; Sweet, cooling, aroma | |
Record name | Dihydroxyacetone dimer | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water, Soluble (in ethanol) | |
Record name | Dihydroxyacetone dimer | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
26776-70-5, 62147-49-3 | |
Record name | Dihydroxyacetone dimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dioxane-2,5-dimethanol, 2,5-dihydroxy-, (2R,5S)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 26776-70-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dihydroxyacetone (dimer) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032222 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1,3-dihydroxyacetone dimer?
A1: this compound (also known as 2,5-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol) is formed by the dimerization of 1,3-dihydroxyacetone.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: [] provides detailed information on the different types of OH protons (α and β) present in the dimer.
- Fourier Transform Infrared (FTIR) Spectroscopy: [, ] confirms the presence of characteristic functional groups like hydroxyl groups.
- Gas Chromatography-Mass Spectrometry (GC-MS): [, , ] is used to identify and quantify the dimer in various samples, including plant extracts and reaction mixtures.
Q2: How stable is this compound under different conditions?
A2: While the provided research doesn't explicitly detail the stability of the dimer under various conditions, [] highlights the impact of concentration on its lifetime (τ) and longitudinal relaxation time (T1) in dimethyl sulfoxide solution. This suggests a potential for concentration-dependent stability variations. Further research is needed to fully characterize its stability profile under different temperature, pH, and storage conditions.
Q3: Can this compound be used as a starting material in organic synthesis?
A3: Yes, the dimer can be utilized as a starting material in organic synthesis. [] describes a method where this compound is reacted with trimethylsilyl chloride and triethylamine to protect the hydroxyl groups. This protected intermediate is then reacted with phenylmagnesium bromide to synthesize 2-phenylglycerol.
Q4: What are the applications of this compound in biotechnology?
A4: Research shows the dimer is a potential source of bioactive compounds. [] reports its presence in the liquid culture medium of Laelia speciosa seedlings grown in a temporary immersion bioreactor. This finding suggests its potential use in plant tissue culture and the production of valuable secondary metabolites.
Q5: What analytical techniques are used to study this compound?
A5: Several analytical techniques are employed to characterize and quantify this compound:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: [] provides structural information and insights into dynamic processes like exchange rates.
- Fourier Transform Infrared (FTIR) Spectroscopy: [, ] confirms the presence of characteristic functional groups.
- Gas Chromatography-Mass Spectrometry (GC-MS): [, , ] identifies and quantifies the dimer in complex mixtures.
- Thermal Analysis (DTA): [] investigates its thermal behavior, including melting point and decomposition temperature.
Q6: Are there any known safety concerns associated with this compound?
A6: While the dimer itself is not explicitly flagged for safety concerns in the provided research, [] highlights that extracts containing it also contain other compounds (e.g., N-methyl-N-nitroso-2-propanamine) with potential cytotoxic, genotoxic, and toxicogenomic effects. This emphasizes the importance of careful analysis and understanding of the complete chemical profile of any extract containing the dimer before determining its safety.
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